molecular formula C18H23N3O2 B2424534 N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide CAS No. 1645343-02-7

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide

Cat. No.: B2424534
CAS No.: 1645343-02-7
M. Wt: 313.401
InChI Key: NQILNFRBLHGBNC-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyano group, the introduction of the methoxyphenyl group, and the cyclopropyl and pyrrolidinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[Cyano-(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide: This compound shares structural similarities but differs in the pyrrolidinyl group.

    N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide: Another similar compound with a different substitution pattern.

Uniqueness

N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-23-16-7-3-2-6-14(16)15(12-19)20-18(22)17(13-8-9-13)21-10-4-5-11-21/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQILNFRBLHGBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C(C2CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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